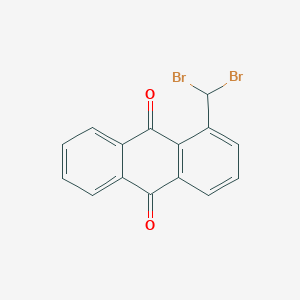

1-(Dibromomethyl)anthracene-9,10-dione

Description

Overview of Anthracene-9,10-dione Derivatives in Contemporary Chemical Research

Anthracene-9,10-dione, commonly known as anthraquinone (B42736), is a polycyclic aromatic hydrocarbon that serves as a fundamental scaffold for a vast array of derivatives. ontosight.ai These derivatives are the subject of extensive research due to their diverse and significant applications across multiple scientific disciplines. liberty.edu The unique electronic and structural properties of the anthraquinone core allow for functionalization at various positions, leading to compounds with tailored characteristics. mdpi.com

In the field of medicinal chemistry, anthraquinone derivatives are particularly prominent. Many have been investigated and developed as potent therapeutic agents, exhibiting a wide range of biological activities. ontosight.ai These include anticancer biointerfaceresearch.comacs.orgnih.govnih.govresearchgate.net, antiviral biointerfaceresearch.com, antibacterial ontosight.aibiointerfaceresearch.com, antifungal ontosight.aibiointerfaceresearch.com, antioxidant biointerfaceresearch.com, and neuroprotective properties. researchgate.net The planar structure of the anthraquinone system allows it to intercalate with DNA, a mechanism that is central to the cytotoxic effects of several anticancer drugs. nih.gov

Beyond medicine, these compounds are crucial in materials science. Their inherent chromophoric properties have led to their widespread use as dyes and pigments for textiles and other materials. biointerfaceresearch.comontosight.ai More recently, research has focused on their application in organic electronics, including as components in redox flow batteries for large-scale energy storage, owing to their stable electrochemical performance. biointerfaceresearch.comacs.orgacs.orgrsc.org The synthesis of novel anthraquinone derivatives remains an active area of research, aiming to fine-tune their properties for specific and advanced applications. nih.govresearchgate.net

Applications of Anthracene-9,10-dione Derivatives

| Field of Research | Specific Application | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | biointerfaceresearch.comacs.orgnih.govresearchgate.net |

| Medicinal Chemistry | Antimicrobial & Antifungal Agents | ontosight.aibiointerfaceresearch.com |

| Medicinal Chemistry | Antiviral & Antioxidant Compounds | biointerfaceresearch.com |

| Materials Science | Dyes and Pigments | biointerfaceresearch.comontosight.ai |

| Materials Science | Organic Redox Flow Batteries | acs.orgacs.orgrsc.org |

| Materials Science | Electronic and Photonic Devices | mdpi.com |

Significance of Halogenated Alkyl Substituents on Polycyclic Aromatic Systems

Halogenated PAHs, including brominated variants, are recognized as a class of compounds with distinct environmental and toxicological profiles, often formed as byproducts of thermal processes. researchgate.netgdut.edu.cnsciengine.com From a synthetic chemistry perspective, however, halogenation is a powerful tool. A halogenated alkyl group, such as a bromomethyl or dibromomethyl group, serves as a versatile reactive handle. The presence of the bromine atom(s) makes the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This allows for the subsequent attachment of a wide variety of other functional groups, making halogenated intermediates valuable precursors in multi-step syntheses. liberty.edu

Furthermore, alkyl substitution on PAHs is known to affect their metabolic pathways and biological activity. nih.govnih.gov The size and position of the alkyl chain can introduce steric hindrance and alter the molecule's shape, which in turn affects how it interacts with biological macromolecules like enzymes and receptors. Therefore, a halogenated alkyl group combines the electronic effects of the halogen with the steric and metabolic influence of the alkyl chain, offering a dual mechanism for modifying the parent PAH's behavior.

Unique Position and Research Importance of 1-(Dibromomethyl)anthracene-9,10-dione

This compound holds a unique position in chemical research primarily as a reactive intermediate for the synthesis of more complex functionalized anthraquinones. While direct and extensive studies on this specific compound are limited, its research importance can be inferred from its chemical structure.

The compound combines the stable and functional anthraquinone core with a highly reactive dibromomethyl group. This gem-dibromo functionality is a precursor to an aldehyde group via hydrolysis and can undergo various coupling and substitution reactions. This versatility makes it a valuable building block for creating novel anthracene-9,10-dione derivatives that would be difficult to synthesize through other routes. By leveraging the reactivity of the dibromomethyl group, chemists can introduce new side chains and functional moieties at the 1-position of the anthraquinone scaffold, potentially leading to new compounds with enhanced or novel biological activities or material properties.

Given the proven utility of anthraquinone derivatives in medicine and materials science, intermediates like this compound are critical for expanding the library of available compounds for screening and development. Its importance lies not in its direct application, but in its potential as a key starting material for discovering next-generation functional molecules.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 91323-96-5 | bldpharm.com |

| Molecular Formula | C₁₅H₈Br₂O₂ | bldpharm.com |

| Molecular Weight | 380.03 g/mol | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91323-96-5 |

|---|---|

Molecular Formula |

C15H8Br2O2 |

Molecular Weight |

380.03 g/mol |

IUPAC Name |

1-(dibromomethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C15H8Br2O2/c16-15(17)11-7-3-6-10-12(11)14(19)9-5-2-1-4-8(9)13(10)18/h1-7,15H |

InChI Key |

UGFOAHLZPRDWGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Dibromomethyl Anthracene 9,10 Dione and Its Precursors

Strategies for Regioselective Functionalization of the Anthracene-9,10-dione Core

The anthracene-9,10-dione core is a robust aromatic system, and introducing substituents at specific positions (regioselectivity) is a key challenge in the synthesis of its derivatives. The position of substituents significantly influences the molecule's chemical and electronic properties. Direct electrophilic substitution on the anthraquinone (B42736) ring is often difficult and can lead to mixtures of isomers.

Several strategies are employed to achieve regioselectivity:

Synthesis from Substituted Precursors: A common and effective method is to construct the anthraquinone ring from already functionalized simpler molecules. For instance, a Diels-Alder reaction between a substituted 1,4-naphthoquinone (B94277) and a suitable diene can produce a specifically substituted anthraquinone after an oxidation step. scirp.org This approach locks in the desired substitution pattern from the beginning.

Directing Group Effects: When modifying an existing anthraquinone, the directing effects of substituents already present on the ring are crucial. For example, electron-donating groups can activate certain positions towards electrophilic substitution, while electron-withdrawing groups direct incoming groups to other positions.

Nucleophilic Substitution: In some cases, nucleophilic substitution reactions on haloanthraquinones or nitroanthraquinones can be used to introduce functional groups at specific locations.

For the synthesis of the precursor to 1-(Dibromomethyl)anthracene-9,10-dione, which is 1-methylanthracene-9,10-dione, methods starting from substituted precursors are generally preferred to ensure the methyl group is placed unambiguously at the C-1 position.

Bromination Approaches for Introducing the Dibromomethyl Group

The conversion of the methyl group in 1-methylanthracene-9,10-dione to a dibromomethyl group is the critical transformation to yield the target compound. This reaction is a side-chain halogenation, specifically a benzylic bromination, as the methyl group is attached to an aromatic ring system.

Radical bromination is the most effective method for selectively halogenating the benzylic position without affecting the aromatic rings of the anthraquinone core. masterorganicchemistry.com The reagent of choice for this transformation is N-Bromosuccinimide (NBS). numberanalytics.comyoutube.com

The reaction proceeds via a free-radical chain mechanism:

Initiation: The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by irradiation with UV light. numberanalytics.com This generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylanthracene-9,10-dione. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This radical then reacts with a source of bromine (either NBS or Br₂ generated in situ) to form 1-(bromomethyl)anthracene-9,10-dione (B13136586) and a new bromine radical, which continues the chain.

Dibromination: To achieve dibromination, the process is repeated. A second bromine radical abstracts the remaining hydrogen from the now bromomethyl group, forming a new benzylic radical which then reacts with bromine to yield this compound.

Using NBS is advantageous because it maintains a low, constant concentration of bromine in the reaction mixture. masterorganicchemistry.comyoutube.com This low concentration favors the desired radical substitution pathway and suppresses competitive electrophilic addition or substitution on the aromatic rings. masterorganicchemistry.com

| Reagent | Initiator | Solvent | Outcome |

| N-Bromosuccinimide (NBS) | UV light or AIBN | Carbon tetrachloride (CCl₄) | Selective benzylic bromination |

| Elemental Bromine (Br₂) | Heat/Light | Non-polar solvent | Mixture of side-chain and ring bromination |

While radical bromination with NBS is the standard, other halogenation methods exist, though they often lack the required selectivity for this specific transformation.

Direct Bromination with Elemental Bromine (Br₂): Using elemental bromine under ionic conditions (e.g., with a Lewis acid catalyst) would typically lead to electrophilic aromatic substitution on the anthraquinone rings rather than the methyl group. Even under radical conditions (heat or light), using a high concentration of Br₂ can lead to competing reactions and over-bromination, making it a less controlled and less selective method compared to using NBS. masterorganicchemistry.com The reaction between anthracene (B1667546) and bromine in a solvent like carbon tetrachloride is a known method to produce 9,10-dibromoanthracene (B139309), highlighting the reactivity of the ring system itself. chemicalbook.comorgsyn.org

The selectivity of NBS in non-polar solvents for benzylic positions makes it the superior strategy for synthesizing this compound from its methyl precursor. numberanalytics.compearson.com

Multi-step Synthesis Design from Simpler Anthraquinone Precursors

A plausible synthetic route to this compound starts from a readily available precursor and builds complexity in a controlled manner.

A Representative Synthetic Pathway:

Step 1: Synthesis of 1-Methylanthracene-9,10-dione. This precursor can be synthesized via several routes, including the Friedel-Crafts acylation of a suitable aromatic substrate followed by ring-closing reactions. A more direct approach is the Diels-Alder cycloaddition of 1,4-naphthoquinone with isoprene (B109036) (2-methyl-1,3-butadiene), followed by oxidation of the resulting tetrahydroanthraquinone (B8792033) intermediate.

Step 2: Monobromination of the Methyl Group. The 1-methylanthracene-9,10-dione is dissolved in a non-polar solvent like carbon tetrachloride. One equivalent of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is heated to reflux or irradiated with light to initiate the reaction, yielding 1-(bromomethyl)anthracene-9,10-dione.

Step 3: Dibromination of the Methyl Group. To form the final product, a second equivalent of NBS is used. The reaction is performed on 1-(bromomethyl)anthracene-9,10-dione under similar radical conditions. In practice, the dibromination can often be achieved in a single step from 1-methylanthracene-9,10-dione by using two or more equivalents of NBS from the start.

This multi-step design ensures that the functional groups are introduced in the correct positions and with the correct oxidation state to arrive at the desired final product.

Advanced Purification and Isolation Protocols for High Purity this compound

After the synthesis, isolating the target compound in high purity is essential. The purification strategy must effectively remove unreacted starting materials, reaction byproducts (such as succinimide (B58015) from NBS), and any over- or under-halogenated products. reddit.com

Standard Purification Protocol:

Initial Workup: The reaction mixture is first cooled, and the solid succinimide byproduct is removed by filtration. The filtrate, containing the product, is then washed with an aqueous solution (e.g., sodium bicarbonate or water) to remove any remaining succinimide and HBr. reddit.com

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., dichloromethane/hexane or ethyl acetate/hexane) and allowed to cool slowly. The pure product crystallizes out, leaving impurities behind in the mother liquor.

Column Chromatography: For more challenging separations, column chromatography is employed. nih.gov The crude product is dissolved in a small amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of this compound. ukm.my

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Chemical Reactivity and Mechanistic Pathways of 1 Dibromomethyl Anthracene 9,10 Dione

Transformations Involving the Dibromomethyl Moiety

The dibromomethyl group, being a dihalogenated benzylic-type substituent, is the primary site for several chemical transformations, including nucleophilic substitution, elimination, reduction, and oxidation. The benzylic position is inherently activated due to the ability of the adjacent aromatic ring to stabilize reactive intermediates such as carbocations and radicals through resonance. chemistrysteps.com

The carbon atom of the dibromomethyl group is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles. Nucleophilic substitution reactions on benzylic halides can proceed through either SN1 or SN2 mechanisms, with the pathway being influenced by the reaction conditions and the nature of the nucleophile. chemistrysteps.comncert.nic.in For 1-(dibromomethyl)anthracene-9,10-dione, the reaction likely proceeds in a stepwise manner.

The first substitution of a bromide ion by a nucleophile (Nu⁻) would yield the mono-substituted intermediate, 1-(bromomethyl)-1-(nucleophilic)-anthracene-9,10-dione. A second substitution reaction can then occur at the same carbon to yield the di-substituted product.

Reaction Scheme:

Step 1: AQ-CHBr₂ + Nu⁻ → AQ-CH(Nu)Br + Br⁻

Step 2: AQ-CH(Nu)Br + Nu⁻ → AQ-CH(Nu)₂ + Br⁻ (where AQ represents the anthracene-9,10-dione-1-yl moiety)

Common nucleophiles that can participate in this reaction include alkoxides, cyanides, amines, and thiolates, leading to the formation of ethers, nitriles, amines, and thioethers, respectively. For instance, reaction with two equivalents of sodium methoxide (B1231860) would be expected to yield a dimethoxyacetal.

In the presence of a strong, non-nucleophilic base, benzylic halides can undergo elimination reactions (dehydrohalogenation) to form unsaturated bonds. ucalgary.ca For the dibromomethyl group, a twofold elimination of hydrogen bromide (HBr) is conceivable. The first elimination would generate a 1-(bromovinyl)anthracene-9,10-dione intermediate. A subsequent elimination from this intermediate could potentially form a 1-ethynylanthracene-9,10-dione, introducing an alkyne functionality onto the anthraquinone (B42736) scaffold.

The driving force for these elimination reactions is the formation of a highly conjugated system, which extends the π-electron network of the anthracene-9,10-dione core. youtube.com

Potential Elimination Pathway:

| Reactant | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | Strong Base (e.g., t-BuOK), -HBr | 1-(Bromovinyl)anthracene-9,10-dione | 1-Ethynylanthracene-9,10-dione |

The carbon-bromine bonds in the dibromomethyl group can be cleaved through reductive processes. This can be achieved using various reducing agents or via electron transfer mechanisms. rsc.org Selective reduction could potentially remove one bromine atom to yield 1-(bromomethyl)anthracene-9,10-dione (B13136586), or both bromine atoms to afford 1-methylanthracene-9,10-dione. Such selective debromination techniques have been noted in industrial processes to convert over-brominated benzylic compounds to the desired mono-bromo product. scientificupdate.com Radical-based reductions, often initiated by a radical initiator and a hydrogen atom donor, are a common method for achieving this transformation.

Hydrolysis of the gem-dibromide functionality typically leads to the formation of a carbonyl group. In an aqueous medium, potentially under acidic or basic catalysis, this compound is expected to hydrolyze to 1-formylanthracene-9,10-dione (an aldehyde). This transformation proceeds via an initial substitution of a bromide with a hydroxyl group, followed by elimination of HBr to form the aldehyde.

This aldehyde is susceptible to further oxidation to the corresponding carboxylic acid, 1-carboxy-anthracene-9,10-dione. Alternatively, strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can directly oxidize the benzylic position to a carboxylic acid, provided at least one benzylic hydrogen is present. masterorganicchemistry.com

Reactivity of the Anthracene-9,10-dione Core in the Presence of the Dibromomethyl Substituent

The anthracene-9,10-dione core is a well-known redox-active system, capable of undergoing two sequential one-electron reductions. The first reduction forms a radical anion (semiquinone), and the second forms a dianion (hydroquinone). acs.org These reduction processes are typically reversible.

The presence of the 1-(dibromomethyl) group is expected to significantly influence the redox potentials of the anthraquinone core. The dibromomethyl group is strongly electron-withdrawing due to the electronegativity of the two bromine atoms. Electron-withdrawing substituents pull electron density away from the aromatic system, which stabilizes the negatively charged radical anion and dianion formed upon reduction. This stabilization makes the reduction process more thermodynamically favorable. rsc.orgelsevierpure.com Consequently, this compound is predicted to have a higher (less negative) reduction potential compared to unsubstituted anthracene-9,10-dione, meaning it is easier to reduce.

The mechanism of electron transfer in substituted anthraquinones is a subject of extensive study, particularly in the context of their roles as electron mediators in biological and chemical systems. nih.govelsevier.comuni-tuebingen.de The transfer of the first electron to the LUMO of the anthraquinone system is the key step in its redox chemistry.

| Compound | Substituent Nature | Typical E¹ (V vs. SCE) |

|---|---|---|

| Anthracene-9,10-dione | Unsubstituted | ~ -0.8 to -0.9 |

| 2,6-Dialkoxy-anthracene-9,10-dione | Electron-Donating | ~ -1.0 to -1.1 acs.org |

| 2-Chloro-anthracene-9,10-dione | Electron-Withdrawing | ~ -0.7 elsevier.com |

| This compound | Strongly Electron-Withdrawing | Predicted to be > -0.7 |

Note: The exact redox potential values can vary depending on the solvent and electrolyte used. The value for this compound is an educated prediction based on the electronic effect of the substituent.

Photochemical Reactions and Photoinduced Processes

The anthraquinone scaffold is a well-known chromophore that actively participates in photochemical reactions upon absorption of UV or visible light. nih.govresearchgate.net Upon irradiation, this compound is expected to be promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo efficient intersystem crossing to a more stable, longer-lived triplet state (T₁). This excited triplet state is the primary initiator of the compound's photochemical reactivity.

Photoinduced Electron Transfer (PET): The triplet-state anthraquinone core is a potent electron acceptor. elsevier.com In the presence of a suitable electron donor (D), it can undergo photoinduced electron transfer to generate an anthraquinone radical anion and a donor radical cation. acs.orghuji.ac.il This process is fundamental to the photosensitizing capabilities of many anthraquinone derivatives.

³AQ* + D → AQ•⁻ + D•⁺

The presence of the electron-withdrawing dibromomethyl group at the 1-position is anticipated to increase the electron affinity of the quinone system, thereby making the photoinduced electron transfer process more favorable.

Generation of Reactive Oxygen Species (ROS): A significant pathway for the excited triplet state of anthraquinones involves interaction with ground-state molecular oxygen (³O₂). nih.gov This can occur via two primary mechanisms:

Energy Transfer (Type II): The excited anthraquinone transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). ³AQ* + ³O₂ → ¹AQ + ¹O₂

Electron Transfer (Type I): The excited quinone can participate in electron transfer reactions, as described above. The resulting quinone radical anion can then react with O₂ to produce the superoxide (B77818) radical anion (O₂•⁻). nih.gov AQ•⁻ + O₂ → AQ + O₂•⁻

Substituents play a critical role in ROS production. Anthraquinones bearing electron-withdrawing groups, such as the dibromomethyl group, have been shown to exhibit enhanced production of hydroxyl radicals (•OH), a highly potent oxidizing species. nih.gov These ROS are capable of degrading a wide range of organic molecules. For instance, anthraquinone derivatives can act as photosensitizers in the bromination of other organic compounds in aqueous solutions by generating reactive bromine species. researchgate.netpublish.csiro.au

Other Photoprocesses: While the quinone core dominates the photochemistry, the dibromomethyl group itself could potentially undergo photochemical reactions, such as homolytic cleavage of a carbon-bromine bond to generate radical intermediates. However, the high reactivity of the excited quinone moiety typically makes processes involving the aromatic core the predominant pathways.

Aromatic Substitution Reactions on the Quinone Ring System

The reactivity of the anthraquinone nucleus towards aromatic substitution is dictated by the strong deactivating and electron-withdrawing effect of the two carbonyl groups. This electronic characteristic renders the ring system electrophilic in nature, making it resistant to electrophilic attack but susceptible to nucleophilic attack. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the anthraquinone ring system makes it a suitable substrate for nucleophilic aromatic substitution, provided a good leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com While this compound itself does not possess a leaving group on the aromatic nucleus, its derivatives (e.g., chloro- or fluoro-substituted analogues) would be expected to readily undergo SNAr reactions. The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

The rate of SNAr reactions is accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The carbonyl groups of the quinone fulfill this role effectively. Studies on chloroanthraquinones have demonstrated successful substitution with various nucleophiles, including amines and alkoxides, to produce a range of functionalized derivatives. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the anthraquinone ring is significantly disfavored due to the deactivating effect of the carbonyl groups, which destabilize the cationic carbocation intermediate (the σ-complex or benzenium ion) formed during the reaction. masterorganicchemistry.comlibretexts.org Consequently, EAS reactions like nitration or halogenation require harsh conditions, such as high temperatures and highly acidic catalysts. wikipedia.org

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented, the reactivity can be inferred from data on related anthraquinone derivatives and general mechanistic principles.

Thermodynamic Considerations: The key thermodynamic parameter governing the photochemical and redox reactions of anthraquinones is the one-electron reduction potential (E°′) of the Q/SQ•⁻ couple. nih.gov This potential quantifies the thermodynamic driving force for electron transfer reactions. Substituents on the quinone ring can dramatically alter this potential. Electron-withdrawing groups make the reduction potential more positive, indicating that the quinone is more easily reduced and is a stronger oxidizing agent.

The dibromomethyl group is strongly electron-withdrawing. Therefore, this compound is expected to have a more positive reduction potential than the parent anthraquinone, making it a more powerful photo-oxidant.

Table 3.3.1: Effect of Substituents on the One-Electron Reduction Potentials of Quinones This table presents data for related compounds to illustrate the influence of substituents. The value for this compound is an educated prediction based on these trends.

| Compound | Substituent(s) | E°′ (Q/SQ•⁻) vs NHE (mV) | Reference |

| Anthraquinone | None | -380 | nih.gov |

| Anthraquinone-2-sulfonate | -SO₃⁻ (at C2) | -380 | nih.gov |

| 2-Chloroanthraquinone | -Cl (at C2) | -300 | nih.gov |

| This compound | -CHBr₂ (at C1) | > -300 (Predicted) | N/A |

| Tetrachloro-1,4-benzoquinone | -Cl (x4) | +180 | nih.gov |

This interactive table shows how different chemical groups attached to a quinone core affect its reduction potential. Electron-withdrawing groups like chlorine make the potential more positive, indicating a stronger tendency to accept electrons. The predicted value for this compound reflects the strong electron-withdrawing character of the dibromomethyl group.

Kinetic Considerations: The rates of the key transformations are governed by the activation energies of their respective rate-determining steps.

Photochemical Processes: The kinetics of photoinduced electron transfer are dependent on the lifetime of the excited triplet state and the rate constant for its quenching by an electron donor. For reactions involving oxygen, the kinetics depend on the concentration of dissolved oxygen and the rate constants for energy or electron transfer.

Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The reaction rate is thus sensitive to the nucleophilicity of the attacking species and the stability of the anionic intermediate. A more electron-deficient aromatic ring (as would be the case for the title compound) generally leads to a lower activation energy and a faster reaction rate.

Electrophilic Aromatic Substitution (EAS): The rate-determining step is the formation of the cationic sigma complex, which involves the disruption of aromaticity. masterorganicchemistry.com For a deactivated substrate like an anthraquinone, this step has a very high activation energy, resulting in slow reaction rates. For comparison, theoretical studies on the related Diels-Alder reaction of 9-bromomethylanthracene (a different reaction class) calculated activation energies in the range of 113-117 kJ·mol⁻¹, highlighting the significant energy barriers that can be involved in reactions of substituted anthracenes. researchgate.netorientjchem.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Dibromomethyl Anthracene 9,10 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 1-(dibromomethyl)anthracene-9,10-dione in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the proton environments. The aromatic region of the spectrum is expected to show a complex pattern of signals corresponding to the seven protons on the anthraquinone (B42736) skeleton. These protons would exhibit chemical shifts typically between 7.5 and 8.5 ppm. The specific substitution pattern breaks the molecule's symmetry, making all seven aromatic protons chemically distinct and leading to complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The single proton of the dibromomethyl (-CHBr₂) group is expected to appear as a distinct singlet at a downfield chemical shift, likely in the range of 6.5-7.5 ppm, due to the strong deshielding effect of the two adjacent bromine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, 15 distinct signals are anticipated. The two carbonyl carbons (C9 and C10) of the quinone moiety are expected to resonate at the lowest field, typically in the range of 180-185 ppm. The twelve aromatic carbons will produce a series of signals between approximately 120 and 145 ppm. The carbon of the dibromomethyl group (-CHBr₂) would appear at a much higher field, with its chemical shift significantly influenced by the attached bromine atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.5 - 8.5 | d, t, m |

| ¹H | -CHBr₂ | 6.5 - 7.5 | s |

| ¹³C | C=O | 180 - 185 | - |

| ¹³C | Aromatic C | 120 - 145 | - |

| ¹³C | -CHBr₂ | 30 - 50 | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the bonds within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the anthraquinone core. A strong, sharp absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups is expected in the region of 1670-1690 cm⁻¹. The stretching vibrations of the aromatic C=C bonds will appear as a series of sharp peaks between 1580 and 1600 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aliphatic C-H stretch of the dibromomethyl group would be found around 2950-3000 cm⁻¹. The C-Br stretching vibrations of the dibromomethyl group are expected to produce strong absorptions in the lower frequency "fingerprint" region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the non-polar C=C bonds in the aromatic rings often gives rise to strong Raman signals. The C=O stretch is also Raman active. This technique can be particularly useful for studying the solid-state properties and polymorphism of the compound.

Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | >3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | -CHBr₂ | 2950 - 3000 | FT-IR, Raman |

| C=O Stretch | Quinone | 1670 - 1690 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | 1580 - 1600 | FT-IR, Raman |

| C-Br Stretch | -CHBr₂ | 500 - 700 | FT-IR, Raman |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental formula of this compound. The molecular formula of the compound is C₁₅H₈Br₂O₂, corresponding to a monoisotopic mass of 377.8942 amu.

The mass spectrum, typically obtained using electron ionization (EI-MS), would show a characteristic molecular ion peak cluster ([M]⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, this cluster will exhibit a distinctive 1:2:1 intensity ratio for the M, M+2, and M+4 peaks, confirming the presence of two bromine atoms.

The fragmentation pathway of the anthraquinone core is well-established and typically involves the sequential loss of two molecules of carbon monoxide (CO). spectroscopyonline.comwikipedia.org Therefore, the fragmentation of this compound is expected to proceed via:

Initial formation of the molecular ion [C₁₅H₈Br₂O₂]⁺•.

Loss of the first CO molecule to form the ion [C₁₄H₈Br₂O]⁺•.

Loss of the second CO molecule to yield the ion [C₁₃H₈Br₂]⁺•.

Cleavage of the C-Br bonds can also occur, leading to fragments corresponding to the loss of one or both bromine atoms.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Structure Probing

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of the molecule.

UV-Vis Absorption: The UV-Vis spectrum of anthraquinone derivatives is characterized by several absorption bands corresponding to π→π* and n→π* electronic transitions. nih.govukm.my For this compound, intense bands in the UV region (220-350 nm) are expected due to π→π* transitions within the aromatic system. A weaker, longer-wavelength absorption band, typically around 400 nm, is characteristic of the n→π* transition of the carbonyl groups. nih.gov The position and intensity of these bands are influenced by the substituents on the anthraquinone core.

Fluorescence and Phosphorescence: While many anthraquinone derivatives are weakly fluorescent, their emission properties are highly sensitive to their structure and environment. nih.gov The introduction of heavy atoms like bromine can enhance intersystem crossing from the singlet excited state to the triplet state, potentially increasing phosphorescence at the expense of fluorescence. Therefore, this compound might exhibit weak fluorescence but measurable phosphorescence at low temperatures. These emission properties are crucial for applications in photochemistry and materials science.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

The molecular structure would confirm the planarity of the anthraquinone core and provide exact bond lengths and angles for the entire molecule, including the dibromomethyl substituent. The crystal packing is expected to be significantly influenced by intermolecular interactions involving the bromine atoms. Key interactions would likely include:

Br···Br interactions: Halogen bonding, where the distance between bromine atoms of adjacent molecules is shorter than the sum of their van der Waals radii (3.70 Å), plays a crucial role in directing the crystal packing of brominated aromatic compounds. iucr.org

C–H···Br hydrogen bonds: Weak hydrogen bonds between the aromatic or methyl protons and the bromine atoms of neighboring molecules contribute to the stability of the crystal lattice. researchgate.net

π–π stacking: The planar anthraquinone cores may stack in a parallel or offset fashion, driven by van der Waals forces.

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

Advanced in-situ spectroscopic techniques, such as real-time FT-IR or Raman spectroscopy, are powerful tools for monitoring the progress of chemical reactions involving this compound. These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. spectroscopyonline.commodishproject.com

For instance, during the synthesis or subsequent functionalization of this compound, in-situ FT-IR could be used to monitor the disappearance of a reactant's characteristic vibrational band or the appearance of a product's signature peak (e.g., the C=O stretch of the anthraquinone core). This real-time analysis provides valuable kinetic data, helps in optimizing reaction conditions (temperature, pressure, catalyst loading), and ensures reaction completion, leading to improved yields and purity. Such techniques are particularly valuable for understanding reaction mechanisms, including those involving transient or unstable intermediates. modishproject.com

Computational and Theoretical Investigations of 1 Dibromomethyl Anthracene 9,10 Dione

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic signatures, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies are used to predict infrared (IR) and Raman spectra.

While these computational tools are well-established, no specific theoretical predictions of the spectroscopic signatures for 1-(dibromomethyl)anthracene-9,10-dione have been reported in scientific journals.

Modeling of Reaction Mechanisms and Transition State Analysis

Computational modeling can elucidate the pathways of chemical reactions, identifying intermediates and transition states. For this compound, this could involve studying its synthesis or its reactivity with other molecules. DFT is commonly used to map out the potential energy surface of a reaction, calculating the activation energies associated with transition states to determine the most likely reaction mechanism.

Although studies on related molecules, such as the Diels-Alder reactions of 9-bromomethyl anthracene (B1667546), have been conducted using DFT, there is no available research that specifically models the reaction mechanisms or performs transition state analysis for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. These simulations can provide insights into:

Conformational Landscapes: How the molecule moves and changes shape over time, particularly the rotation and flexibility of the dibromomethyl group.

Intermolecular Interactions: How molecules of this compound interact with each other in a condensed phase (solid or liquid) or with solvent molecules.

A search of the scientific literature reveals no published MD simulation studies focused on this compound.

Structure-Property Relationships for Chemical Performance and Tunability

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its functional properties. By systematically modifying the structure in silico (e.g., changing the substituent position or nature) and calculating the resulting properties, researchers can understand how to tune the molecule for a specific performance characteristic, such as its electronic behavior or reactivity.

While this approach is powerful, a foundational computational study on this compound is required before such structure-property relationship studies can be undertaken. As of now, such foundational data is not present in the available literature.

Applications and Emerging Research Frontiers for 1 Dibromomethyl Anthracene 9,10 Dione

Role as a Versatile Synthetic Building Block in Organic Chemistry

While chemical supplier databases classify 1-(Dibromomethyl)anthracene-9,10-dione as an organic building block, specific, documented examples of its use as a precursor for novel anthraquinone (B42736) derivatives or as an intermediate in complex molecule synthesis are not available in the reviewed scientific literature. Research on the functionalization of anthracene (B1667546) and the synthesis of novel anthraquinone derivatives typically starts from other precursors. beilstein-journals.orgnih.govnih.gov

No specific studies were found that utilize this compound to synthesize novel anthraquinone derivatives with tailored functionalities.

There is no available research detailing the role of this compound as an intermediate in the synthesis of complex molecules. Studies on the total synthesis of anthraquinone-based natural products employ different synthetic strategies and intermediates. nih.gov

Advanced Materials Science Applications

No direct applications of this compound in the specified areas of materials science have been documented in the available literature.

The development of anthracene derivatives for organic light-emitting diodes (OLEDs) is an active area of research. rsc.org Compounds like 9,10-dibromoanthracene (B139309) serve as building blocks for materials used in OLEDs and Organic Field-Effect Transistors (OFETs). ossila.com However, no literature specifically links this compound to these applications.

Anthraquinone and its derivatives are recognized as promising materials for electrochemical applications, including potential use in sodium-ion batteries. rsc.orgresearchgate.net Despite this, no research has been found that investigates or reports the use of this compound in batteries or supercapacitors.

Anthracene-based compounds have been synthesized and studied as fluorescent sensors for the detection of nitroaromatic explosives. metu.edu.tr These studies, however, describe macrocyclic structures derived from other anthracene precursors, not this compound.

Functional Dyes and Pigments with Tunable Properties

The anthracene-9,10-dione skeleton is the structural foundation for a vast class of synthetic dyes and pigments. wikipedia.org The parent anthraquinone molecule is colorless, but the introduction of electron-donating or electron-withdrawing substituents at specific positions can dramatically alter its electronic structure, leading to vibrant colors spanning the entire visible spectrum. wikipedia.org Positions 1, 4, 5, and 8 are particularly effective for introducing groups like hydroxyl (-OH) or amino (-NH2) to produce red to blue dyes. wikipedia.org

The 1-(dibromomethyl) group on the anthraquinone core is not a traditional auxochrome (a group that intensifies color). Instead, its primary value lies in its potential as a synthetic precursor. The dibromomethyl moiety can be readily converted into other functional groups, most notably the formyl (aldehyde) group (-CHO) via hydrolysis. The resulting 1-formylanthracene-9,10-dione is a valuable intermediate that can undergo a wide range of subsequent reactions, such as condensation with amines or active methylene (B1212753) compounds, to generate a diverse library of dye structures. This synthetic versatility allows for the fine-tuning of the dye's properties, including its color, solubility, and affinity for different substrates.

For instance, the synthesis of 1-aminoanthraquinone (B167232) is a critical step in producing many reactive dyes, underscoring the importance of functionalization at the 1-position for creating valuable colorants. googleapis.comresearchgate.net By using this compound as a starting point, chemists can systematically introduce a variety of functionalities, thereby modulating the intramolecular charge transfer characteristics of the molecule, which directly governs its absorption spectrum. Research on other substituted anthraquinones demonstrates how modifying the molecular structure allows for the design of materials with customized absorption properties and high thermal stability, suitable for applications like LCD color filters. elsevierpure.comnih.gov

| Substituent Position | Substituent Type | Impact on Absorption Spectrum | Example Application |

| 1, 4 | Amino/Hydroxyl Groups | Strong bathochromic (red) shift | Textile Dyes wikipedia.org |

| 2, 6 | Alkyl Chains | Minor spectral shift, improves solubility/alignment | Liquid Crystal Dyes nih.gov |

| 1, 8 | Quinoline Group | High molar extinction coefficient, blue color | Color Filters elsevierpure.com |

| 1 (via precursor) | Formyl/Condensation Products | Enables diverse color tuning | Dye Intermediates researchgate.net |

Catalysis and Photoredox Applications

The anthraquinone core is inherently redox-active, capable of undergoing reversible two-electron reduction. nih.gov This property has led to its investigation in various electrochemical applications and as a catalyst. The introduction of substituents onto the anthraquinone ring can systematically tune its redox potential. nih.govacs.org Electron-withdrawing groups generally increase the redox potential (making the molecule easier to reduce), while electron-donating groups decrease it. acs.org The dibromomethyl group is electron-withdrawing, suggesting that this compound would possess a higher redox potential than the parent anthraquinone, potentially enhancing its oxidative catalytic strength.

In the realm of photocatalysis, anthraquinone derivatives have emerged as effective organic photosensitizers. researchgate.net They can absorb light and mediate electron transfer processes, making them useful for applications like the degradation of organic pollutants in water. researchgate.net Studies have shown that modifying the anthraquinone skeleton with electron-withdrawing substituents can lead to exceptional photocatalytic activity. researchgate.net Furthermore, anthraquinone-based materials, particularly when immobilized in structures like covalent organic frameworks, can act as recyclable photocatalysts for challenging chemical transformations, such as direct hydrogen atom transfer (d-HAT) for C-H bond functionalization. rsc.orgnih.gov The 1-(dibromomethyl) derivative could serve as a key building block for such advanced catalytic systems, with the reactive group allowing for covalent linkage to a solid support or integration into a larger, heterogeneous catalyst structure.

| Anthraquinone Derivative | Substituent Type | Effect on Redox Potential (vs. AQS) | Reference |

| AQS-1-OH | Electron-Donating (-OH) | Higher (less negative) | frontiersin.org |

| AQS (Anthraquinone-2-sulfonate) | Reference | -0.46 V | frontiersin.org |

| AQS-1-NH2 | Electron-Donating (-NH2) | Lower (more negative) | frontiersin.org |

| This compound | Electron-Withdrawing (-CHBr2) | Predicted to be higher (less negative) | Inferred from acs.org |

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. More recently, this has expanded to include crystalline, porous polymers like Covalent Organic Frameworks (COFs), which are constructed from molecular building blocks linked by strong covalent bonds. nih.gov The rigid, planar, and electroactive nature of the anthraquinone unit makes it an ideal building block for these advanced materials. acs.orgmdpi.com Anthraquinone-based COFs have shown significant promise as electrode materials for batteries and in photocatalysis due to their stable, ordered porous structures. acs.orgrsc.orgnih.gov

The primary role of this compound in this context is to act as a functional linker or tecton. The dibromomethyl group is a reactive handle that can participate in bond-forming reactions (e.g., substitution or coupling reactions) to covalently integrate the anthraquinone core into a larger, extended framework. This allows for the rational design of crystalline materials with precisely positioned, redox-active anthraquinone units within a porous architecture.

Beyond covalent assembly, the bromine atoms can also direct the formation of non-covalent supramolecular structures. Halogen bonds (Br···O or Br···N) and π–π stacking interactions are crucial in crystal engineering. nih.gov The bromine atoms of the dibromomethyl group, combined with the large aromatic surface of the anthraquinone core, provide sites for these specific intermolecular interactions, which can be exploited to guide the self-assembly of discrete molecular complexes or extended crystalline networks. nih.gov

Future Research Directions and Challenges in the Study of 1 Dibromomethyl Anthracene 9,10 Dione

Development of Green and Sustainable Synthetic Routes

A primary challenge in the broader application of substituted anthraquinones is the development of environmentally benign synthetic methodologies. Traditional bromination techniques for aromatic compounds often rely on elemental bromine and hazardous solvents like carbon tetrachloride. chemicalbook.comorgsyn.org Future research must focus on creating greener alternatives.

Key Research Objectives:

Alternative Brominating Agents: Investigating milder and more selective brominating agents is crucial. Reagents like brominated dimethyl sulfur bromide (BDMS), which has been used for the synthesis of 9,10-dibromoanthracene (B139309), offer a more environmentally friendly option as the byproducts are easily removed. google.com The utility of N-bromosuccinimide (NBS) in less hazardous solvents should also be systematically explored.

Catalytic Systems: The development of catalytic bromination processes could significantly reduce waste and improve atom economy. This could involve transition-metal catalysis or organocatalysis to activate the substrate or the bromine source, minimizing the need for stoichiometric reagents.

Solvent Replacement: A major goal is the replacement of chlorinated solvents with greener alternatives such as ionic liquids, supercritical fluids, or water-based systems. The choice of solvent can dramatically impact reaction efficiency and product purity.

Process Intensification: Exploring techniques like flow chemistry could offer better control over reaction parameters, improve safety, and facilitate easier scale-up of the synthesis.

Exploration of Novel Reactivity and Unconventional Transformations

The dibromomethyl group serves as a versatile chemical handle for a wide array of transformations. While its potential for nucleophilic substitution is apparent, its full reactive capacity remains largely unexplored. Future studies should aim to uncover novel reaction pathways.

Areas for Exploration:

Cascade Reactions: The proximity of the dibromomethyl group to the peri-carbonyl oxygen could be exploited to design novel cascade or domino reactions. researchgate.net Similar to transformations seen with other 1-substituted anthraquinones, this could lead to the rapid construction of complex polycyclic and heterocyclic architectures. nih.gov

Cross-Coupling Reactions: The C-Br bonds in the dibromomethyl group are prime candidates for participation in various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This would allow for the direct attachment of diverse functional groups, including aryl, alkyl, and alkynyl moieties, providing a modular approach to new derivatives. ossila.com

Reductive and Oxidative Transformations: Investigating the selective reduction or oxidation of the dibromomethyl group could yield valuable synthons, such as the corresponding aldehyde or carboxylic acid, further expanding the synthetic utility of the parent molecule.

Photochemical and Electrochemical Activation: The anthracene (B1667546) core is known for its rich photophysical properties. wikipedia.orgrsc.org Research into the photochemical or electrochemical activation of the C-Br bonds could unlock unique, non-thermal reaction pathways, leading to unconventional transformations and products not accessible through traditional means.

Rational Design of Derivatives for Enhanced Performance in Specific Applications

The true value of 1-(Dibromomethyl)anthracene-9,10-dione lies in its role as a scaffold for creating functional molecules. By strategically modifying the dibromomethyl group and the anthraquinone (B42736) core, derivatives can be tailored for specific high-value applications.

Medicinal Chemistry: Anthracene-9,10-dione derivatives are a well-established class of potential anticancer agents. nih.govhoustonmethodist.org The dibromomethyl group can be converted into other functionalities, such as amines, amino acids, or amides, to modulate DNA binding, enzyme inhibition, or other biological activities. nih.govresearchgate.net The goal would be to design novel compounds with high efficacy and reduced cytotoxicity compared to existing drugs like Mitoxantrone. nih.gov

Materials Science: Substituted anthracenes are widely used in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ossila.com The dibromomethyl group can be used as an anchor point to synthesize dimers, oligomers, or polymers with tailored electronic properties. Arylation via cross-coupling could extend the π-conjugation, tuning the absorption and emission characteristics for applications as deep-blue emitters or organic semiconductors. ossila.com

| Application Area | Design Strategy | Target Property |

| Medicinal Chemistry | Convert -CHBr₂ to amines, amides, or linkers for biomolecules. | Enhanced DNA intercalation, enzyme inhibition (e.g., MAOs), targeted drug delivery. nih.govresearchgate.net |

| Materials Science | Use in cross-coupling to create extended π-systems (dimers, polymers). | Tunable fluorescence, charge transport properties for OLEDs and OFETs. ossila.com |

| Sensing | Attach receptor units for specific analytes (ions, small molecules). | Changes in fluorescence or electrochemical properties upon binding. |

Interdisciplinary Research Integrating Advanced Characterization and Computational Modeling

A deep understanding of the structure-property relationships of this compound and its derivatives requires a multidisciplinary approach. Combining advanced experimental techniques with high-level computational modeling will be essential for rational design and discovery.

Advanced Characterization: The precise structures of new derivatives must be confirmed using techniques like single-crystal X-ray diffraction. A comprehensive spectroscopic analysis, including multi-dimensional NMR and mass spectrometry, will be necessary to elucidate complex structures and reaction pathways. researchgate.net

Computational Modeling: Density Functional Theory (DFT) can be a powerful tool to predict reactivity, map out reaction mechanisms, and understand the regioselectivity of transformations, as has been demonstrated for Diels-Alder reactions of related anthracene compounds. orientjchem.org For materials science applications, computational methods can predict electronic properties like HOMO/LUMO levels and charge carrier mobility. In medicinal chemistry, molecular docking studies can predict binding affinities and guide the design of potent inhibitors. nih.gov

Addressing Scalability and Economic Viability for Broader Utility

For any compound to move beyond academic curiosity toward practical application, its synthesis must be scalable and economically feasible. Early-stage research often utilizes multi-step syntheses with costly reagents and laborious purification procedures, such as column chromatography, which are not viable on an industrial scale. beilstein-journals.org

Future research must address these challenges by:

Optimizing Reaction Conditions: Focusing on improving reaction yields, reducing reaction times, and minimizing the number of synthetic steps.

Developing Robust Purification Methods: Replacing chromatographic purification with more scalable techniques like crystallization or distillation where possible.

Process Safety Evaluation: A thorough assessment of the thermal hazards and potential for runaway reactions is critical before any attempt at large-scale synthesis.

By proactively addressing these challenges, the scientific community can unlock the full potential of this compound as a valuable building block in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.